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Compound of Interest

Compound Name: Pentanal, 2-methyl-, (R)-

Cat. No.: B15468558

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-
methylpentanal, tailored for researchers, scientists, and professionals in drug development. It
includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS), presented in a structured format for clarity and comparative
analysis. Additionally, this document outlines the experimental protocols for acquiring such data
and features a workflow diagram for the spectroscopic analysis process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (R)-2-methylpentanal.

1H NMR Data

Table 1: *H NMR Spectroscopic Data for 2-methylpentanal
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Protons Chemical Shift Multiplicity C0|j|pling Constant
(ppm) (J) in Hz

H-1 (Aldehyde) 9.62 d o5

H-2 2.36 m

H-3 1.36 m

H-4 1.68 m

H-5 0.93 t 73

2-CHs 1.09 d 70

Solvent: CDCIs, Reference: TMS (0 ppm)

13C NMR Data

Table 2: Predicted 13C NMR Spectroscopic Data for 2-methylpentanal

Carbon Predicted Chemical Shift (ppm)
C-1(C=0) ~205

C-2 ~50

C-3 ~35

C-4 ~20

C-5 ~14

2-CHs ~15

Note: Experimental 33C NMR data for 2-methylpentanal is not readily available in public spectral
databases. The chemical shifts provided are estimates based on typical values for similar
aliphatic aldehydes.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-methylpentanal
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Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
2960-2870 Strong C-H Alkane Stretch
2720-2700 Medium C-H Aldehyde C-H Stretch
Aldehyde Carbonyl
1730-1725 Strong Cc=0
Stretch
1465 Medium C-H Alkane Bend
1380 Medium C-H Alkane Bend

Sample preparation: Neat liquid film

Mass Spectrometry (MS) Data

Table 4: Major Peaks in the Electron lonization (El) Mass Spectrum of 2-methylpentanal

m/z Relative Intensity (%) Proposed Fragment
100 5 [M]* (Molecular lon)
71 35 [M - CHOJ*

57 100 [CaHo]*

43 80 [CsH7]*

29 65 [CHOJ*

lonization method: Electron lonization (El) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of (R)-2-methylpentanal.
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Materials:

(R)-2-methylpentanal

Deuterated chloroform (CDCIs) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

Pasteur pipette

Glass wool

Procedure:

e Sample Preparation:

[e]

Place approximately 10-20 mg of (R)-2-methylpentanal into a clean, dry vial.

o

Add approximately 0.6-0.7 mL of CDCIs containing TMS.

[¢]

Gently swirl the vial to ensure the sample is fully dissolved.

[¢]

Place a small plug of glass wool into a Pasteur pipette.

[e]

Filter the solution through the glass wool into a 5 mm NMR tube to remove any particulate
matter.

e Instrument Setup (General Parameters for a 400 MHz Spectrometer):

o 'HNMR:

Set the spectral width to approximately 16 ppm.

The acquisition time should be around 3-4 seconds.

A relaxation delay of 1-2 seconds is recommended.

Typically, 8-16 scans are sufficient.
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o 13C NMR:
» Set the spectral width to approximately 240 ppm.
» Use a proton-decoupled pulse sequence.
» The acquisition time should be around 1-2 seconds.
» Arelaxation delay of 2-5 seconds is recommended.

= A higher number of scans (e.g., 1024 or more) is necessary due to the low natural
abundance of 13C.

o Data Acquisition and Processing:
o Insert the NMR tube into the spectrometer.
o Lock onto the deuterium signal of the CDCls.
o Shim the magnetic field to optimize homogeneity.
o Acquire the Free Induction Decay (FID).
o Perform a Fourier transform on the FID.
o Phase the resulting spectrum.
o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

o Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of neat (R)-2-methylpentanal.
Materials:

¢ (R)-2-methylpentanal
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Two sodium chloride (NaCl) or potassium bromide (KBr) salt plates

Pasteur pipette

Acetone (for cleaning)

Kimwipes

Procedure:

e Sample Preparation:

o Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small
amount of acetone and gently wiping with a Kimwipe.

o Using a Pasteur pipette, place one to two drops of (R)-2-methylpentanal onto the center of
one salt plate.

o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film
between the plates.

¢ Instrument Setup:

o Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

o Ensure the instrument is set to acquire a spectrum in the mid-IR range (typically 4000-400
cm™1).

o Data Acquisition:

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background to produce the final absorbance or transmittance spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

e Post-Analysis:
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o Remove the salt plates from the spectrometer.

o Clean the plates thoroughly with acetone and return them to a desiccator for storage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation
pattern of (R)-2-methylpentanal.

Materials:

e (R)-2-methylpentanal

e Dichloromethane (CH2zCl2) or other suitable volatile solvent
e GC vial with a septum cap

Procedure:

e Sample Preparation:

o Prepare a dilute solution of (R)-2-methylpentanal (e.g., 1 mg/mL) in a volatile solvent like
dichloromethane.

o Transfer the solution to a GC vial and seal with a septum cap.
e Instrument Setup (Typical Parameters):

o Gas Chromatograph (GC):

Injector: Split/splitless injector, set to 250 °C with a split ratio of 50:1.

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min
to 200 °C.
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o Mass Spectrometer (MS):

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: Scan from m/z 25 to 200.

lon Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

o Data Acquisition:
o Inject 1 pL of the prepared sample into the GC.
o The sample is vaporized and separated on the GC column.

o As the compound elutes from the column, it enters the mass spectrometer, where it is
ionized and fragmented.

o The mass analyzer separates the ions based on their mass-to-charge ratio, and the
detector records their abundance.

o Data Analysis:
o Identify the peak corresponding to 2-methylpentanal in the total ion chromatogram (TIC).

o Analyze the mass spectrum associated with this peak to identify the molecular ion and the
major fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (R)-2-methylpentanal.
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» To cite this document: BenchChem. [Spectroscopic Analysis of (R)-2-methylpentanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15468558#r-2-methylpentanal-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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